3-Chloro-4-[(5-chloropyrimidin-2-yl)oxy]aniline
Overview
Description
3-Chloro-4-[(5-chloropyrimidin-2-yl)oxy]aniline is a chemical compound with the molecular formula C10H7Cl2N3O and a molecular weight of 256.09 g/mol It is an aromatic amine derivative, characterized by the presence of both chloro and pyrimidinyl groups attached to an aniline core
Preparation Methods
The synthesis of 3-Chloro-4-[(5-chloropyrimidin-2-yl)oxy]aniline typically involves the reaction of 3-chloroaniline with 5-chloropyrimidine-2-ol under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in a solvent like ethanol or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-Chloro-4-[(5-chloropyrimidin-2-yl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, DMF, and dichloromethane, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Scientific Research Applications
3-Chloro-4-[(5-chloropyrimidin-2-yl)oxy]aniline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: It is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[(5-chloropyrimidin-2-yl)oxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
3-Chloro-4-[(5-chloropyrimidin-2-yl)oxy]aniline can be compared with other similar compounds, such as:
4-Chloro-3-[(5-chloropyrimidin-2-yl)oxy]aniline: This compound has a similar structure but with the chloro group at a different position, which may affect its reactivity and biological activity.
3-Chloro-4-[(4-chloropyrimidin-2-yl)oxy]aniline: Another structural isomer with potential differences in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Biological Activity
3-Chloro-4-[(5-chloropyrimidin-2-yl)oxy]aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure features a chloro group, an aniline moiety, and a pyrimidine derivative, which contribute to its reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator , influencing various cellular pathways:
- Enzyme Inhibition : It has been shown to inhibit specific kinases involved in cell signaling, which may lead to therapeutic effects against cancer and other diseases.
- Receptor Modulation : The compound may interact with receptors, altering their activity and potentially leading to anti-inflammatory effects .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Quantitative structure-activity relationship (QSAR) studies have established correlations between structural features of aniline derivatives and their antitumor efficacy. For example, compounds with higher lipophilicity showed enhanced effectiveness against solid tumors compared to leukemias .
Anti-inflammatory Effects
In vitro studies have demonstrated that the compound can suppress the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for COX inhibition were reported to be around 19.45 μM for COX-1 and 31.4 μM for COX-2 . This suggests a potential application in treating inflammatory diseases.
Structure-Activity Relationships (SAR)
The SAR studies highlight that modifications on the chloropyrimidine and aniline moieties can significantly affect biological activity. For instance:
- Substituting different halogens or functional groups can enhance enzyme inhibition or receptor modulation.
- The position of substituents on the aromatic rings plays a critical role in determining the compound's reactivity and biological effects .
Case Studies
- Antitumor Activity : A study evaluated various aniline derivatives, including this compound, against Walker 256 tumor models. Results indicated that modifications enhancing lipophilicity improved antitumor efficacy significantly .
- Inflammation Models : In animal models of inflammation, compounds similar to this compound demonstrated reduced edema and inflammatory markers when compared to standard treatments like indomethacin .
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Type | Biological Activity |
---|---|---|
3-Chloro-4-(4-chlorophenoxy)aniline | Aniline derivative | Moderate anticancer activity |
4-Chloro-3-(5-chloropyrimidinyl)aniline | Aniline derivative | High COX inhibition |
3-Chloro-N-(pyrimidinyl)aniline | Pyrimidine-substituted aniline | Antimicrobial properties |
Properties
IUPAC Name |
3-chloro-4-(5-chloropyrimidin-2-yl)oxyaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c11-6-4-14-10(15-5-6)16-9-2-1-7(13)3-8(9)12/h1-5H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPORDRGBPPVJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OC2=NC=C(C=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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